molecular formula C22H19Cl2NO4 B13422433 Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-(4-hydroxyphenoxy)phenyl)methyl ester CAS No. 64691-63-0

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-(4-hydroxyphenoxy)phenyl)methyl ester

Cat. No.: B13422433
CAS No.: 64691-63-0
M. Wt: 432.3 g/mol
InChI Key: RMCYSJORMXBLLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-cypermethrin involves several steps, starting with the preparation of the key intermediates. One common route includes the reaction of 3-phenoxybenzaldehyde with malononitrile to form a cyano intermediate. This intermediate is then subjected to cyclopropanation using dichlorovinyl compounds under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of Hydroxy-cypermethrin typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of solvents, catalysts, and temperature control to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-cypermethrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Hydroxy-cypermethrin is similar to other pyrethroid compounds such as cypermethrin, deltamethrin, and permethrin. it is unique due to its hydroxyl functional group, which can influence its reactivity and biological activity .

List of Similar Compounds

Hydroxy-cypermethrin’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

64691-63-0

Molecular Formula

C22H19Cl2NO4

Molecular Weight

432.3 g/mol

IUPAC Name

[cyano-[3-(4-hydroxyphenoxy)phenyl]methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H19Cl2NO4/c1-22(2)17(11-19(23)24)20(22)21(27)29-18(12-25)13-4-3-5-16(10-13)28-15-8-6-14(26)7-9-15/h3-11,17-18,20,26H,1-2H3

InChI Key

RMCYSJORMXBLLG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)O)C=C(Cl)Cl)C

Origin of Product

United States

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